molecular formula C10H14N2O2 B1201277 1-Cyclohexyluracil CAS No. 712-43-6

1-Cyclohexyluracil

Katalognummer B1201277
CAS-Nummer: 712-43-6
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: SYRKUUKGYSRJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Cyclohexyluracil is a modified nucleic acid base . It is a uracil derivative with a cyclohexyl group covalently bounded to the position, the same to which the sugar moiety is attached in the RNA structure .


Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O2 . The structure includes a cyclohexyl group attached to a uracil base .


Chemical Reactions Analysis

Upon UV excitation at 267 nm, this compound populates the lowest-energy bright state, a 1 ππ* state, which has a lifetime of 120-270 fs, depending on the solvent . Two likely deactivation pathways can take place . The first one is the same relaxation mechanism observed for uracil, its canonical analogue, i.e., internal conversion to the ground state through an ethylenic-like conical intersection . The other route is the direct population transfer from the bright state to the triplet state via an intersystem crossing process involving the singlet-triplet crossing point .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 49 Ų .

Wissenschaftliche Forschungsanwendungen

Photophysikalische Deaktivierungsmechanismen

1-Cyclohexyluracil (1CHU) wurde auf seine photophysikalischen Deaktivierungsmechanismen untersucht, die entscheidend sind, um seine Stabilität und Reaktivität bei Lichteinwirkung zu verstehen. Forscher haben fortschrittliche quantenchemische Methoden wie Multi-State CASPT2 eingesetzt, um die Zerfallswege von 1CHU sowohl im Vakuum als auch in Wasserumgebungen zu untersuchen {svg_1}. Das primäre photophysikalische Ereignis beinhaltet die Besetzung des S11-Helzzustands, gefolgt von zwei möglichen Deaktivierungswegen: interne Konversion in den Grundzustand oder Intersystem-Übergang in den Triplettzustand {svg_2}.

Photochemie in komplexen Molekülsystemen

Im Bereich der Photochemie dient 1CHU als Modellverbindung zur Untersuchung der photochemischen Deaktivierungswege in komplexen Molekülsystemen. Das Vorhandensein einer Cyclohexylgruppe, die an der N1-Position gebunden ist, macht 1CHU zu einem interessanten Analogon von Uracil und liefert Einblicke in die Photostabilität von Nukleobasen, die die Bausteine von DNA und RNA sind {svg_3}.

Lösungsmittelabhängige Photophysik

Die lösungsmittelabhängige Photophysik von 1CHU wurde mit Hilfe der Femtosekunden-Transienten-Absorptions-Spektroskopie untersucht. Diese Forschung ist bedeutsam für das Verständnis, wie verschiedene Lösungsmittel die photophysikalischen Eigenschaften modifizierter Nukleinsäurebasen beeinflussen. Es wurde festgestellt, dass die Lebensdauer des niedrigsten energiearmen Helzzustands von 1CHU zwischen 120−270 fs variiert, abhängig von der Polarität des Lösungsmittels {svg_4}.

Photostabilität von genetischem Material

Die Photostabilität von 1CHU macht es zu einem potenziellen Kandidaten für die Untersuchung der Schutzmechanismen von genetischem Material gegen UV-induzierte Schäden. Seine Fähigkeit, schnelle nicht-strahlende Deaktivierungsprozesse zu durchlaufen, minimiert die Auswirkungen von photoangeregten chemischen Reaktionen, was eine wünschenswerte Eigenschaft für Nukleobasen in DNA und RNA ist {svg_5}.

Vergleichende Studien mit kanonischen Nukleobasen

1CHU wird in vergleichenden Studien mit den fünf kanonischen Nukleobasen (Adenin, Guanin, Cytosin, Thymin und Uracil) verwendet. Solche Studien zielen darauf ab, die einzigartigen Eigenschaften zu bestimmen, die diesen essenziellen Bestandteilen unseres genetischen Alphabets eine hohe Photostabilität verleihen {svg_6}.

Quantenchemie und Computermodellierung

Die theoretische Untersuchung der elektronischen Potentialenergieflächen von 1CHU trägt zum breiteren Feld der Quantenchemie und Computermodellierung bei. Durch die Beurteilung des wahrscheinlichsten Zerfallswegs in der Gasphase und in Lösung können Forscher das Verhalten ähnlicher Verbindungen unter verschiedenen Bedingungen vorhersagen {svg_7}.

Experimentelle Photochemie

Die einzigartigen Eigenschaften von 1CHU machen es zu einem interessanten Gegenstand in der experimentellen Photochemie. Das Verhalten des Moleküls unter UV-Anregung und seine anschließenden Zerfallswege liefern wertvolle Daten für die Entwicklung neuer Photo-Schutzmittel {svg_8}.

Molekulardynamik und Reaktionswege

Schließlich ist 1CHU entscheidend für die Untersuchung der Molekulardynamik und der Reaktionswege. Das Verständnis seines Verhaltens auf molekularer Ebene hilft bei der Entwicklung von Molekülen mit maßgeschneiderten photophysikalischen Eigenschaften für spezifische Anwendungen in Bereichen wie der medizinischen Chemie und Materialwissenschaften {svg_9}.

Zukünftige Richtungen

The photophysical relaxation mechanisms of 1-Cyclohexyluracil, in vacuum and water, were investigated by employing the Multi-State CASPT2 (MS-CASPT2, Multi-State Complete Active-Space Second-Order Perturbation Theory) quantum chemical method and Dunning’s cc-pVDZ basis sets . This research could pave the way for future studies on the photophysical properties of this compound and other similar compounds .

Wirkmechanismus

Target of Action

1-Cyclohexyluracil (1CHU) is a derivative of uracil, a component of RNA . The primary target of 1CHU is the bright state, a state of high energy in the molecule .

Mode of Action

Upon UV excitation, 1CHU populates the bright state . From this state, two likely deactivation pathways can occur . The first pathway (Route 1) is similar to the relaxation mechanism observed for uracil, where there is an internal conversion to the ground state through an ethylenic-like conical intersection . The second pathway (Route 2) involves a direct population transfer from the bright state to the triplet state via an intersystem crossing process .

Biochemical Pathways

The biochemical pathways of 1CHU involve photophysical relaxation mechanisms . These mechanisms are crucial for maintaining the photostability of the nucleobases in DNA and RNA, minimizing the effects of undesirable photoexcited chemical reactions .

Pharmacokinetics

Its photophysical properties have been investigated in both vacuum and water environments . These studies suggest that the environment can significantly influence the deactivation pathways and the lifetime of the bright state .

Result of Action

The result of 1CHU’s action is the ultrafast deactivation of the bright state . Most of the electronic population initially on the bright state returns to the ground state, following the same ultrafast deactivation mechanism observed in uracil (Route 1), while a smaller percentage goes to the triplet manifold .

Action Environment

The action of 1CHU is influenced by the environment. In both vacuum and water environments, the primary photophysical event is the population of the bright state . The presence of a minimum on the potential energy hypersurface in water can help to understand why experimentally it is noticed suppression of the triplet states population in polar protic solvent .

Biochemische Analyse

Biochemical Properties

1-Cyclohexyluracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as thymidine phosphorylase. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in either inhibition or activation of the target enzyme, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular processes. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase, influencing the breakdown and synthesis of nucleotides. These interactions can affect the overall metabolic flux and levels of various metabolites within the cell, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it may bind to transport proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can affect metabolic enzymes and other cellular processes .

Eigenschaften

IUPAC Name

1-cyclohexylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRKUUKGYSRJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221397
Record name 1-Cyclohexyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

712-43-6
Record name 1-Cyclohexyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 712-43-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-Cyclohexyluracil a valuable tool for studying nucleic acid interactions?

A1: this compound mimics the hydrogen bonding behavior of uracil, a core component of RNA. Studies demonstrate that 1CHU forms hydrogen-bonded complexes with adenine derivatives, allowing researchers to explore the specific interactions involved in base pairing. [, , , , , , ]

Q2: What is the significance of studying the hydrogen bonding behavior of 1CHU in solutions?

A3: Understanding the self-aggregation properties of 1CHU in solutions like deuterochloroform (CDCl3) provides insights into the forces driving nucleic acid interactions. Infrared (IR) spectroscopic studies show that 1CHU forms dimers in CDCl3, with two coexisting isomeric structures having similar abundance. This emphasizes the role of non-covalent interactions in shaping nucleic acid structures. [, ]

Q3: How does 1CHU's structure contribute to its aggregation behavior?

A4: While 1CHU forms dimers in solution, research suggests that it does not readily form higher-order aggregates beyond the dimer stage. This contrasts with adenine and cytosine derivatives, indicating that the specific structural features of 1CHU influence its self-association behavior. []

Q4: Beyond its interactions with adenine, has 1CHU been studied in the context of other molecules?

A5: Yes, 1CHU has been investigated for its interactions with molecules beyond adenine derivatives. For example, studies have explored its hydrogen bonding with caffeine and theophylline in chloroform solution. Notably, theophylline demonstrates stronger association with 9-ethyladenine compared to caffeine, suggesting potential implications for their respective interactions with nucleic acids. []

Q5: How does the presence of a solvent affect the photophysical properties of 1CHU?

A6: Solvent polarity significantly impacts the excited-state dynamics of 1CHU. Femtosecond transient absorption spectroscopy reveals that after UV excitation, the initial excited state population splits: approximately 60% decays to the ground state, while the remainder transitions to a longer-lived singlet dark state. This dark state's lifetime varies from picoseconds in water to nanoseconds in aprotic solvents. [, ]

Q6: What insights do computational chemistry studies provide into the photophysical behavior of 1CHU?

A7: Quantum chemical calculations, particularly those employing the Multi-State CASPT2 method, have been crucial in elucidating the deactivation pathways of 1CHU. These studies suggest that the primary photophysical event is the population of the S11(ππ) bright state, followed by either internal conversion to the ground state or intersystem crossing to a triplet state. The presence of water can influence these pathways, as evidenced by a minimum observed on the S11(ππ) potential energy surface in aqueous environments. []

Q7: Have researchers used computational methods to simulate the vibrational properties of 1CHU?

A8: Yes, hybrid Car-Parrinello QM/MM molecular dynamics simulations have been employed to analyze the hydrogen bond dynamics of an adenine:uracil base pair, using 1CHU and 9-ethyl-8-phenyladenine in deuterochloroform solution. These simulations successfully reproduced the infrared absorption spectrum of the system, validating the accuracy of the computational approach in studying 1CHU's vibrational properties. []

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